Levamlodipine

Description

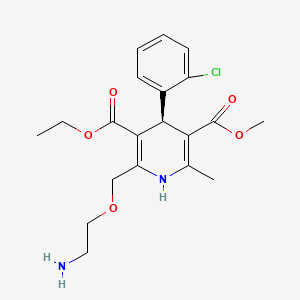

Levamlodipine, also known as S-amlodipine, is a pharmacologically active enantiomer of [amlodipine], an antihypertensive medication. This compound belongs to the dihydropyridine group of calcium channel blockers. This medication was first marketed in Russia and India before being granted FDA approval. The names S-amlodipine and this compound may be used interchangeably as both substances are the same, however. As a racemic mixture, amlodipine contains (R) and (S)-amlodipine isomers, but only (S)-amlodipine as the active moiety possesses therapeutic activity. this compound was granted FDA approval on 19 December 2019.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and is indicated for cardiovascular disease and hypertension and has 2 investigational indications.

used to treat angina and hypertension; structure in first source

See also: this compound Maleate (active moiety of); this compound Malate (active moiety of).

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904504 | |

| Record name | Levamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103129-82-4 | |

| Record name | (-)-Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamlodipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVAMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6NLP6806 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of S-amlodipine for hypertension research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a primary risk factor for cardiovascular disease, affecting a significant portion of the global population. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy. Amlodipine, a third-generation dihydropyridine CCB, is widely prescribed due to its efficacy and long duration of action.[1][2] It exists as a racemic mixture of two enantiomers: S-amlodipine and R-amlodipine. Pharmacological activity, specifically the calcium channel blocking effect, is almost exclusively attributed to the S-enantiomer, which has approximately a 1,000-fold greater binding affinity for the L-type calcium channel receptor than its R-counterpart. This understanding has driven the development and investigation of S-amlodipine as a standalone therapeutic agent, aiming to provide equivalent efficacy with an improved safety profile. This guide provides an in-depth overview of the pharmacological profile of S-amlodipine for hypertension research.

Mechanism of Action

Primary Mechanism: L-Type Calcium Channel Blockade

The principal antihypertensive effect of S-amlodipine is achieved through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells.[1][3] This blockade prevents the influx of extracellular calcium ions, which is a critical step in initiating muscle contraction. The resulting decrease in intracellular calcium concentration leads to vascular smooth muscle relaxation, peripheral vasodilation, and consequently, a reduction in peripheral vascular resistance and arterial blood pressure.[3][4]

Effects on Endothelial Function

Research indicates that amlodipine may also exert beneficial effects on vascular endothelial function. Some studies suggest that the racemic mixture can enhance the production of nitric oxide (NO), a potent vasodilator, by activating endothelial nitric oxide synthase (eNOS).[5] This effect appears to be mediated through the phosphorylation of eNOS at specific sites (Ser1177 and Thr495) via a Protein Kinase C (PKC) pathway.[6][7] While both racemic amlodipine and S-amlodipine improve endothelial function, some evidence suggests racemic amlodipine has a greater potential for this effect, possibly due to actions of the R-enantiomer.[6][8][9]

Pharmacological Profile

Pharmacokinetics

S-amlodipine exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life, which contributes to its smooth and sustained antihypertensive effect.[10] The profile of S-amlodipine administered alone is comparable to the S-enantiomer component when racemic amlodipine is administered.[11]

Table 1: Pharmacokinetic Parameters of S-Amlodipine and Racemic Amlodipine

| Parameter | S-Amlodipine | Racemic Amlodipine | Reference(s) |

|---|---|---|---|

| Bioavailability | ~64-90% | ~64-90% | [3] |

| Time to Peak Plasma Conc. (Tmax) | 6-12 hours | 6-12 hours | [12] |

| Plasma Protein Binding | ~93% | ~93% | [1] |

| Metabolism | Hepatic (primarily via CYP3A4/3A5) | Hepatic (primarily via CYP3A4/3A5) | [1] |

| Elimination Half-life (t½) | 30-50 hours | 30-50 hours | [1][2][3] |

| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) |[1] |

Pharmacodynamics

The pharmacodynamic properties of S-amlodipine are consistent with its pharmacokinetic profile. The gradual onset of action, with peak plasma concentrations occurring 6 to 12 hours post-dose, results in a slow, controlled reduction in blood pressure.[13] This avoids the reflex tachycardia often associated with more rapidly acting vasodilators.[14] A single daily dose provides effective 24-hour blood pressure control with minimal fluctuation between peak and trough levels.[14][15] Discontinuation of therapy leads to a gradual return to baseline blood pressure over several days, without evidence of a rebound effect.[13]

Clinical Efficacy and Safety

Antihypertensive Efficacy

Numerous clinical trials have demonstrated that S-amlodipine is an effective and safe treatment for hypertension.[6] Studies comparing S-amlodipine to its racemic counterpart have consistently found that S-amlodipine at half the dose (e.g., 2.5 mg) provides antihypertensive efficacy equivalent to a full dose of racemic amlodipine (e.g., 5 mg).[8][9][16]

Table 2: Summary of Comparative Efficacy in Hypertension

| Study Design | S-Amlodipine Dose | Racemic Amlodipine Dose | Key Efficacy Outcome | Reference(s) |

|---|---|---|---|---|

| Meta-Analysis of 15 RCTs | 2.5 mg | 5.0 mg | No significant difference in blood pressure control. | [8][9] |

| Phase IV Clinical Trial | 2.5 mg titrated to 5 mg | N/A (compared to prior monotherapy) | Significant reductions in office and ambulatory BP; 78% of treatment-naive patients achieved BP control (<140/90 mmHg) at 8 weeks. | [6] |

| Randomized Trial | 2.5 mg vs 5.0 mg | N/A | Initial high dose (5 mg) showed a greater reduction in 24-hour ambulatory systolic BP compared to the low dose (2.5 mg). | [17] |

| Review of RCTs | Half the dose of racemate | Standard dose | As effective as racemic amlodipine in blood pressure reduction. |[7] |

Safety and Tolerability

The primary rationale for developing S-amlodipine was to improve the tolerability profile of racemic amlodipine, particularly concerning peripheral edema. The R-enantiomer is thought to contribute to this adverse effect. Multiple studies suggest that S-amlodipine is associated with a significantly lower incidence of edema compared to the racemic mixture.[7][18] However, some meta-analyses of higher-quality trials have found this difference to be non-significant.[8][9][11]

Table 3: Comparative Incidence of Key Adverse Events

| Adverse Event | S-Amlodipine | Racemic Amlodipine | Key Finding | Reference(s) |

|---|---|---|---|---|

| Peripheral Edema | Lower Incidence | Higher Incidence | S-amlodipine treatment was associated with significantly less edema in a meta-analysis of all trials. This difference was not significant when only high-quality studies were included. | [8][9][11] |

| Headache | Similar Incidence | Similar Incidence | No significant difference found between the two groups. | [8] |

| Flushing | Similar Incidence | Similar Incidence | No significant difference found between the two groups. | [8] |

| Overall Adverse Events | Fewer Events | More Events | Fewer people experienced an adverse event with S-amlodipine in a meta-analysis, though this was not seen when only high-quality trials were included. |[9][11] |

Experimental Methodologies & Workflows

Bioanalytical Method for Plasma Concentration

Quantifying S-amlodipine in plasma is crucial for pharmacokinetic studies. A common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline: S-Amlodipine Quantitation via LC-MS/MS

-

Sample Preparation (Solid Phase Extraction):

-

To 500 µL of human plasma, add an internal standard (e.g., S-Amlodipine-d4).

-

Add 500 µL of 0.2% v/v ethanolamine to the sample and vortex.

-

Load the sample onto a conditioned extraction cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of 0.1% formic acid in methanol.

-

Evaporate the eluent under a nitrogen stream at 50°C.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.[10]

-

-

Chromatographic Separation:

-

System: HPLC system (e.g., SCIEX ExionLC™ AD).

-

Column: Chiral column for enantiomeric separation (e.g., Phenomenex Lux Cellulose-4, 150 x 2 mm).

-

Mobile Phase: A mixture of an organic solvent and a buffer with a basic additive (e.g., 0.05% v/v ethanolamine) to ensure good peak shape.

-

Flow Rate: 0.3 mL/min.[13]

-

-

Detection (Mass Spectrometry):

-

System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP® 4500).

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity, monitoring specific precursor-to-product ion transitions for S-amlodipine and its internal standard.[17]

-

In Vivo Antihypertensive Effect Assessment

Animal models, particularly Spontaneously Hypertensive Rats (SHRs), are essential for preclinical evaluation of antihypertensive agents.[19]

Protocol Outline: Blood Pressure Measurement in Conscious SHRs

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.[19]

-

Drug Administration: Administer S-amlodipine (e.g., 10 mg/kg/d) or vehicle control via oral gavage for a specified treatment period (e.g., 12 weeks).[19]

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure non-invasively using a tail-cuff method at regular intervals (e.g., weekly).[3]

-

For continuous and more accurate measurements, surgical implantation of a radiotelemetry transmitter or an arterial catheter can be performed.

-

-

Data Analysis: Compare the blood pressure readings between the S-amlodipine treated group, the vehicle control group, and the WKY group over the course of the study. Use appropriate statistical tests (e.g., ANOVA) to determine significance.[19]

In Vitro Assessment of eNOS Activation

Western blotting can be used to investigate the molecular mechanisms of S-amlodipine on endothelial cells, such as its effect on eNOS phosphorylation.

Protocol Outline: Western Blot for eNOS Phosphorylation

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs).

-

Treatment: Treat cells with S-amlodipine (e.g., 1 µmol/L) for various time points (e.g., 0, 5, 15, 25 minutes). Include a positive control (e.g., bradykinin) and an untreated control.[7][8]

-

Protein Extraction: Lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated eNOS (e.g., p-eNOS Ser1177, p-eNOS Thr495) and total eNOS.

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.[4]

Conclusion

S-amlodipine presents a refined pharmacological approach to hypertension management. Its activity resides solely in the S-enantiomer, which effectively blocks L-type calcium channels to produce a smooth, sustained reduction in blood pressure.[7] Clinical data robustly support its efficacy as being equivalent to racemic amlodipine at half the dose.[9][16] The primary therapeutic advantage lies in its potentially improved safety profile, specifically a lower incidence of peripheral edema, which can enhance patient adherence.[18] For researchers and drug developers, S-amlodipine serves as a well-characterized, potent, and selective tool for investigating the role of L-type calcium channel blockade in cardiovascular physiology and pathology.

References

- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gynecomastia - Wikipedia [en.wikipedia.org]

- 3. [Comparative study of the effect of S-amlodipine nicotinate and amlodipine benzylate on the arterial pressure of awake rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid Emulsion Inhibits Amlodipine-Induced Nitric Oxide-Mediated Vasodilation in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. sciex.com [sciex.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. thaiscience.info [thaiscience.info]

- 18. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

Molecular Docking of Levamlodipine with L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] Its therapeutic efficacy stems from its ability to selectively inhibit the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells by binding to L-type voltage-gated calcium channels (L-VGCCs).[1][2] This guide provides an in-depth technical overview of the molecular docking studies of this compound with its primary target, the L-type calcium channel, offering insights into its binding mechanism, interaction patterns, and the computational methodologies employed in these investigations.

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects by blocking the transmembrane influx of calcium through L-type calcium channels, primarily the Cav1.2 isoform, which is predominantly expressed in cardiac and smooth muscle.[3][4] The influx of calcium ions into these cells is a critical step in the excitation-contraction coupling process.[3] By inhibiting this influx, this compound leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2]

The signaling cascade initiated by the influx of Ca2+ through L-type calcium channels is complex and multifaceted. Upon membrane depolarization, the channel opens, allowing Ca2+ to enter the cell. This increase in intracellular Ca2+ concentration triggers a cascade of events, including the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates various downstream effectors, such as myosin light chain kinase (MLCK) in smooth muscle cells, leading to muscle contraction. In cardiac myocytes, the initial Ca2+ influx triggers a larger release of Ca2+ from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release, which is essential for cardiac contractility.[3] this compound's blockade of this initial calcium entry effectively dampens these downstream signaling events.

Below is a diagram illustrating the L-type calcium channel signaling pathway and the inhibitory action of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to its protein target.

Quantitative Data from Molecular Docking

While specific molecular docking studies detailing the binding energy of this compound with the human Cav1.2 channel are limited in publicly available literature, a study on amlodipine bioisosteres provides a valuable reference point. This study reported a binding affinity for standard (racemic) amlodipine with the Cav1.2 channel (PDB ID: 5KMD).[3] Furthermore, a cryo-electron microscopy study of the rabbit Cav1.1 channel in complex with this compound has identified key interacting amino acid residues.[6]

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (from Cav1.1 structure) | Reference |

| Amlodipine (racemic) | Cav1.2 | 5KMD | -5.6 | Not specified in this study | [3] |

| This compound | Cav1.1 | 6JPX | Not reported | Domain III: Tyr1195, Met1188, Ile1199 Domain IV: Phe1167 | [6] |

Note: The interacting residues are from the rabbit Cav1.1 structure and are provided as a reference for the likely binding site in the highly homologous human Cav1.2 channel.

The negative binding affinity for amlodipine indicates a spontaneous and stable interaction with the calcium channel. The identified interacting residues in the Cav1.1 structure are located in the transmembrane helices S5 and S6 of domains III and IV, which form the dihydropyridine binding pocket.[1][4]

Experimental Protocols for Molecular Docking

The following is a generalized, yet detailed, protocol for performing molecular docking studies of a small molecule like this compound with a target protein like the L-type calcium channel, based on commonly used methodologies.[7][8][9]

Preparation of the Receptor (Calcium Channel)

-

Obtaining the Protein Structure: The three-dimensional structure of the L-type calcium channel (e.g., Cav1.2) is retrieved from a protein databank such as the Protein Data Bank (PDB).

-

Protein Pre-processing: The downloaded PDB file is prepared for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands or ions that are not relevant to the study.

-

Adding hydrogen atoms, as they are usually not resolved in X-ray crystal structures.

-

Assigning partial charges to each atom using a force field like Gasteiger.[9]

-

Repairing any missing residues or atoms in the protein structure using modeling software.

-

-

Defining the Binding Site: The active site or binding pocket for the ligand is defined. This can be done by identifying the location of a co-crystallized ligand in the PDB structure or by using computational tools to predict potential binding sites. A grid box is then generated around this site to define the search space for the docking algorithm.

Preparation of the Ligand (this compound)

-

Obtaining the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using molecular modeling software.

-

Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This involves:

-

Adding hydrogen atoms.

-

Assigning partial charges.

-

Defining the rotatable bonds to allow for conformational flexibility during docking.

-

Molecular Docking Simulation

-

Choice of Docking Software: Several software packages are available for molecular docking, with AutoDock being a widely used and freely available option.[7][8] Other popular choices include RosettaLigand and Molegro Virtual Docker.[10][11]

-

Docking Algorithm: A search algorithm, often a genetic algorithm or a Lamarckian genetic algorithm in the case of AutoDock, is used to explore different conformations and orientations of the ligand within the defined binding site of the receptor.[2]

-

Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose. The scoring function calculates the binding energy (in kcal/mol), with more negative values indicating a more favorable interaction.

Analysis and Validation of Docking Results

-

Pose Selection: The docking simulation typically generates multiple possible binding poses. These are clustered based on their conformational similarity, and the pose with the lowest binding energy is usually considered the most likely binding mode.

-

Interaction Analysis: The best-ranked pose is analyzed to identify the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Validation: The reliability of the docking protocol can be validated by redocking a co-crystallized ligand into its known binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

The following diagram illustrates a typical workflow for a molecular docking experiment.

Conclusion

Molecular docking studies provide invaluable insights into the interaction of this compound with L-type calcium channels at an atomic level. While direct quantitative data for this compound's binding to the human Cav1.2 channel remains an area for further research, existing studies on amlodipine and the cryo-EM structure of the this compound-Cav1.1 complex strongly support its binding to the well-characterized dihydropyridine binding site. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own in silico investigations, contributing to a deeper understanding of the pharmacology of this compound and facilitating the development of novel cardiovascular therapeutics.

References

- 1. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. Structural Basis of the Modulation of the Voltage‐Gated Calcium Ion Channel Cav1.1 by Dihydropyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.wiki [static.igem.wiki]

- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking analysis of calcium channel blockers with ALR2 and RAGE - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Levamlodipine to Dihydropyridine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its high binding affinity and selectivity for the L-type calcium channels, also known as dihydropyridine receptors, located on vascular smooth muscle cells. This technical guide provides a comprehensive overview of the binding affinity of this compound to these receptors, detailing the quantitative data, experimental protocols used for its determination, and the associated signaling pathways.

Introduction

Amlodipine is a racemic mixture of S-(-)-amlodipine (this compound) and R-(+)-amlodipine. The calcium channel blocking activity, which leads to vasodilation and subsequent reduction in blood pressure, resides almost exclusively in the S-enantiomer.[1][2] Receptor binding studies have demonstrated that this compound exhibits a significantly higher affinity for L-type calcium channels, with some reports suggesting its binding affinity is approximately 1,000 times greater than that of the R-enantiomer.[1][3][4] This stereoselective binding is a critical determinant of its pharmacological profile, contributing to its sustained therapeutic effect and favorable side-effect profile compared to the racemic mixture. Understanding the precise binding kinetics and affinity of this compound is therefore paramount for drug development and optimization of therapeutic strategies.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

While specific radioligand binding studies quantifying the Kd or Ki for this compound are not abundantly available in public literature, the profound difference in pharmacological potency between the enantiomers strongly supports its high affinity. The available data for amlodipine (racemic) provides a valuable reference point, with the understanding that the activity is predominantly driven by the S-enantiomer.

| Compound | Receptor/Channel | Parameter | Value (nM) | Species/Tissue | Reference |

| (-)-[3H]Amlodipine | Dihydropyridine Receptor | Kd | 1.64 ± 0.17 | Rat Cardiac Membranes | [5] |

| Amlodipine (racemic) | Cav1.2 | IC50 | 57 | N/A | [6] |

Note: The Kd value for (-)-[3H]Amlodipine is representative of the high-affinity binding of the active enantiomer. The IC50 value for racemic amlodipine on the Cav1.2 channel reflects the concentration required to inhibit 50% of the channel's function, a measure of functional potency that is largely attributable to this compound.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by blocking the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[7] This blockade leads to a cascade of intracellular events resulting in vasodilation.

Caption: this compound's mechanism of action leading to vasodilation.

Experimental Protocols for Binding Affinity Determination

The binding affinity of dihydropyridine calcium channel blockers like this compound is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.

Radioligand Binding Assay: A General Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodologies

4.2.1. Membrane Preparation

-

Tissue Homogenization: Tissues rich in dihydropyridine receptors, such as rat cardiac or vascular smooth muscle, are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

-

Washing and Resuspension: The membrane pellet is washed multiple times with fresh buffer to remove endogenous interfering substances and then resuspended in the assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.

4.2.2. Competitive Binding Assay

-

Reaction Mixture: The assay is typically performed in microtiter plates. Each well contains the membrane preparation, a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]-nitrendipine or [3H]-PN200-110), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measurement of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's high binding affinity and stereoselectivity for dihydropyridine receptors on L-type calcium channels are the cornerstones of its therapeutic efficacy in treating hypertension and angina. The quantitative data, though primarily highlighting the superior affinity of the S-enantiomer, underscores the importance of chiral purity in drug development. The well-established radioligand binding assay protocols provide a robust framework for the continued investigation and characterization of novel calcium channel blockers. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance cardiovascular therapeutics.

References

- 1. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]

- 4. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

In-Vitro Characterization of Levamlodipine's Vasodilatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Levamlodipine's vasodilatory effects. This compound, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension. Its primary mechanism of action involves the relaxation of vascular smooth muscle, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. This document details the experimental protocols used to assess its vasodilatory properties in a laboratory setting, presents quantitative data on its potency, and illustrates the key signaling pathways involved.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its primary vasodilatory effect by selectively blocking the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. It binds to L-type voltage-gated calcium channels, preventing their opening in response to membrane depolarization. This reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light chain kinase, ultimately leading to the relaxation of the vascular smooth muscle and vasodilation.[1] It is established that the S-enantiomer of amlodipine possesses approximately 1000 times greater affinity for L-type calcium channels than the R-enantiomer.[2]

Endothelium-Dependent Vasodilation: The Role of Nitric Oxide

Beyond its direct action on vascular smooth muscle, evidence suggests that this compound also elicits endothelium-dependent vasodilation. This secondary mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, where it activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and causes relaxation. While the S-enantiomer (this compound) is the primary calcium channel blocker, some studies suggest the R-enantiomer may play a role in stimulating NO release.[1] Racemic amlodipine has been shown to increase the phosphorylation of eNOS at the activating site Ser1177 and decrease phosphorylation at the inhibitory site Thr495.[3]

Quantitative Analysis of Vasodilatory Potency

The potency of a vasodilator is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in in-vitro assays. These values represent the concentration of the drug required to elicit 50% of its maximal relaxing effect on a pre-contracted blood vessel.

| Compound | Preparation | Pre-contraction Agent | IC50 / EC50 | Reference |

| Racemic Amlodipine | Depolarised Rat Aorta | Ca2+ | IC50: 1.9 nM | [4] |

| Racemic Amlodipine | Rat Aortic Rings | 40 mM KCl | IC50: 7.5 x 10-9 M | [2] |

| S-Amlodipine Camsylate | Isolated Rat Aorta | - | IC50: 4.8 x 10-9 M | [5] |

Note: this compound is the S-enantiomer of amlodipine and is considered to be twice as potent as the racemic mixture.[6]

Experimental Protocols

In-Vitro Vasodilation Assessment Using Isolated Arterial Rings (Organ Bath)

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial segments, such as the rat aorta, using an organ bath system.

1. Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by an approved method.

-

The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-4 mm in length.

-

For endothelium-denuded preparations, the endothelium can be gently removed by rubbing the intimal surface with a small wire or wooden stick.

2. Organ Bath Setup:

-

Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Endothelium Integrity Check:

-

After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60-80 mM).

-

Once a stable contraction is achieved, acetylcholine (10 µM) is added. A relaxation of >80% indicates the presence of a functional endothelium. In endothelium-denuded rings, the relaxation will be absent or minimal.

4. Experimental Procedure:

-

The rings are washed to return to baseline tension.

-

A stable pre-contraction is induced again using the chosen vasoconstrictor.

-

Once the contraction plateaus, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction tension.

-

A concentration-response curve is generated to determine the EC50 value.

Measurement of Nitric Oxide Production in Endothelial Cells (Griess Assay)

This protocol outlines a method to quantify nitric oxide production by cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to this compound. The assay measures nitrite, a stable and water-soluble breakdown product of NO.[7]

1. Cell Culture:

-

HUVECs are cultured in endothelial growth medium supplemented with fetal bovine serum and appropriate growth factors in a humidified incubator at 37°C and 5% CO2.

-

Cells are seeded in multi-well plates and grown to confluence.

2. Cell Treatment:

-

Prior to the experiment, the culture medium is replaced with a phenol red-free medium.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period.

3. Sample Collection:

-

After the incubation period, the cell culture supernatant is collected.

4. Griess Reaction:

-

50 µL of the supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is then added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.

5. Quantification:

-

The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

-

The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Visualizations

Caption: Primary signaling pathway of this compound-induced vasodilation.

Caption: Experimental workflow for the organ bath assay.

References

- 1. researchgate.net [researchgate.net]

- 2. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Organoprotective and metabolic effects of S-amlodipine in patients with arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Pharmacokinetics and Metabolism of Levamlodipine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its therapeutic efficacy is attributed to its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical models is paramount for the successful development and nonclinical safety assessment of new drug formulations and combination therapies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, supported by detailed experimental protocols and visual representations of metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in several preclinical species. While data specifically on this compound is somewhat limited, studies on racemic amlodipine provide valuable insights, with research indicating that the pharmacokinetic profile of S-amlodipine is comparable to that of the racemate in rats[1]. The following tables summarize the key pharmacokinetic parameters of amlodipine in rats, dogs, and mice following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Amlodipine in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | 1 mg/kg | - | [2] |

| Cmax (ng/mL) | 16.25 ± 2.65 | - | [2] |

| Tmax (h) | - | - | |

| AUC (ng·h/mL) | 222.87 ± 59.95 | - | [2] |

| Half-life (t½) (h) | 10.60 ± 1.05 | 3 | [3][4] |

| Bioavailability (%) | 100 | - | [3][4] |

Data presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Amlodipine in Dogs

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | 5 mg (total dose) | - | [5] |

| Cmax (ng/mL) | - | - | |

| Tmax (h) | 5.00 | - | [5] |

| AUC (0-48h) (ng·h/mL) | 348 | - | [5] |

| Half-life (t½) (h) | 30 | - | [3][4] |

| Bioavailability (%) | 88 | - | [3][4] |

Data from a study in vagotomized dogs showed a Tmax of 1.50 h and an AUC(0-48h) of 725 ng·h/mL[5].

Table 3: Pharmacokinetic Parameters of Amlodipine in Mice

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | - | - | |

| Cmax (ng/mL) | - | - | |

| Tmax (h) | - | - | |

| AUC (ng·h/mL) | - | - | |

| Half-life (t½) (h) | 11 | - | [3][4] |

| Bioavailability (%) | 100 | - | [3][4] |

Metabolism of this compound

This compound undergoes extensive hepatic metabolism to inactive metabolites. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue. Subsequent metabolic transformations show species-specific differences. In humans and dogs, this is followed by oxidative deamination of the 2-aminoethoxymethyl side chain, while in rats, cleavage of the 5-methoxycarbonyl group is the principal route[6][7]. The cytochrome P450 enzyme CYP3A4 has been identified as the key enzyme responsible for the metabolism of amlodipine in human liver microsomes[8].

Metabolic Pathway of this compound in Preclinical Models

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A standardized protocol for assessing the pharmacokinetics of this compound in rats following oral administration is detailed below.

1. Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A period of acclimatization of at least one week is recommended.

2. Dosing: this compound is administered as a single dose via oral gavage. The dosage can vary, but a common dose for amlodipine in rats is 1 mg/kg[2]. The drug is typically formulated in a vehicle such as 0.5% carboxymethyl cellulose.

3. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Bioanalytical Method for this compound in Plasma

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples. An example of such a method using LC-MS/MS is outlined below.

1. Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. A volume of cold acetonitrile (e.g., 3 volumes) is added to the plasma sample, vortexed, and then centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and an internal standard are monitored.

4. Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound in key preclinical models. The data presented in the tables, along with the metabolic pathway and experimental workflows, offer a valuable resource for researchers and drug development professionals. While the pharmacokinetic profile of this compound is similar to that of racemic amlodipine in rats, further studies specifically characterizing the ADME of the S-enantiomer in other preclinical species would be beneficial for a more complete understanding. The provided experimental protocols serve as a foundation for designing and conducting robust nonclinical studies to support the continued development and safe use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The metabolism and pharmacokinetics of amlodipine in humans and animals. | Semantic Scholar [semanticscholar.org]

- 4. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oral amlodipine orotate in vagotomized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of amlodipine in the rat and the dog: a species difference. | Semantic Scholar [semanticscholar.org]

- 7. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Levamlodipine's Modulation of Cellular Pathways in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely prescribed for hypertension and angina. Its primary therapeutic effect, vasodilation, stems from its direct action on vascular smooth muscle cells (VSMCs). While its principal mechanism—the blockade of L-type calcium channels—is well-established, a growing body of evidence indicates that this compound and its racemate modulate a sophisticated network of intracellular signaling pathways that extend beyond simple calcium antagonism. This technical guide provides an in-depth examination of these pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions to offer a comprehensive resource for researchers in cardiovascular pharmacology.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

The cornerstone of this compound's action is its high-affinity, stereoselective antagonism of voltage-gated L-type calcium channels (Cav1.2) on the plasma membrane of VSMCs.[1][2] this compound is approximately 1,000 times more potent in this action than its (R)-enantiomer.[1][3]

By binding to these channels, this compound inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell, a critical trigger for VSMC contraction.[4] This reduction in intracellular free Ca²⁺ concentration ([Ca²⁺]i) is the initiating event for vasodilation and the subsequent reduction in peripheral vascular resistance.[4]

Core Downstream Signaling: The Ca²⁺/Calmodulin-MLCK Pathway

The canonical pathway leading to smooth muscle contraction is directly attenuated by this compound's primary action.

-

Reduced Ca²⁺-Calmodulin Complex Formation: Influx of Ca²⁺ normally leads to its binding with the intracellular protein calmodulin (CaM). By lowering [Ca²⁺]i, this compound reduces the formation of the Ca²⁺-CaM complex.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex is the essential activator for MLCK. With less Ca²⁺-CaM available, MLCK remains in a predominantly inactive state.

-

Decreased Myosin Light Chain (MLC) Phosphorylation: Active MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC₂₀). This phosphorylation is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and cell contraction.

-

Vasodilation: By inhibiting MLC phosphorylation, this compound effectively uncouples membrane depolarization from the contractile machinery, resulting in smooth muscle relaxation and vasodilation.

Modulation of Secondary Signaling Pathways

Beyond its primary function, amlodipine has been shown to influence other critical signaling cascades within vascular cells. While much of this research has been conducted with the racemic mixture, the findings are highly relevant given that this compound is the active enantiomer.

Nitric Oxide (NO) Signaling Pathway

Amlodipine can enhance the bioavailability of nitric oxide (NO), a potent endogenous vasodilator, through multiple mechanisms.

-

eNOS Phosphorylation: Racemic amlodipine has been shown to increase the activity of endothelial NO synthase (eNOS) by modulating its phosphorylation status. It promotes phosphorylation at the activating site (Ser1177) and reduces phosphorylation at the inhibitory site (Thr495).[5][6] This effect appears to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC).[6] Interestingly, one study noted that while S-amlodipine improves endothelial function, its direct effect on eNOS phosphorylation is less pronounced than that of the racemic mixture, suggesting a potential role for the (R)-enantiomer in this specific action.[5][7]

-

iNOS Expression: In atherosclerotic rabbit models, both S-amlodipine and R-amlodipine were found to reduce the expression of inducible NO synthase (iNOS), which is associated with pathological inflammatory states.[1]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The anti-proliferative effects of amlodipine in VSMCs are linked to its inhibition of the MAPK/ERK signaling cascade, a key pathway in cell growth and differentiation.

-

Inhibition of ERK1/2 Activation: Racemic amlodipine (1-100 nM) dose-dependently inhibits the activation (phosphorylation) of p42/p44 MAPK (ERK1/2) induced by growth factors like basic fibroblast growth factor (bFGF).[8] This effect was observed at concentrations close to therapeutic plasma levels (~10 nmol/l) and contributes to amlodipine's ability to reduce VSMC proliferation, a key event in atherogenesis and vascular remodeling.[4]

-

Upstream Regulation: The inhibition of ERK1/2 activation by amlodipine in response to bFGF is associated with a reduction in voltage-dependent Ca²⁺ influx, suggesting a link between its primary channel-blocking activity and its anti-mitogenic effects.[4]

Other Modulated Mechanisms

-

Sarcoplasmic Reticulum Ca²⁺ Release: Studies with racemic amlodipine have shown it can reduce the mobilization of Ca²⁺ from intracellular stores (sarcoplasmic reticulum) in response to agonists like thrombin, an effect not shared by all dihydropyridines and independent of L-type channel blockade.[4]

-

RhoA/Rho-Kinase Pathway: The RhoA/Rho-kinase pathway is a central regulator of VSMC contraction, primarily by inhibiting MLC phosphatase to induce Ca²⁺ sensitization. While critical to VSMC physiology, current literature does not provide direct evidence of modulation of this specific pathway by this compound or amlodipine.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies. Data is primarily for racemic amlodipine unless specified.

Table 1: Potency in Vascular Smooth Muscle

| Parameter | Drug | Preparation | Value | Reference(s) |

|---|---|---|---|---|

| IC₅₀ (Ca²⁺-induced contraction) | Amlodipine | Depolarised rat aorta | 1.9 nM | [10] |

| IC₅₀ (N-type Ca²⁺ channel block) | Amlodipine | - | 5.8 µM | [10] |

| IC₅₀ (L-type Ca²⁺ channel block) | Amlodipine | - | 2.4 µM | [10] |

| Effective Concentration (ERK1/2 inhibition) | Amlodipine | Human VSMC | ~10 nM |[4] |

Table 2: Effects of Amlodipine Treatment on NO Pathway Markers

| Marker | Treatment | Model | Change vs. Vehicle/Control | Reference(s) |

|---|---|---|---|---|

| Aortic Endothelial NO Release | Amlodipine (5mg/kg/day) | Spontaneously Hypertensive Rats | ↑ from 55±6 nM to 101±3 nM | |

| Aortic Endothelial ONOO⁻ | Amlodipine (5mg/kg/day) | Spontaneously Hypertensive Rats | ↓ from 156±19 nM to 50±4 nM | |

| Serum ET-1 | S-amlodipine (2.5mg/kg/day) | Atherosclerotic Rabbits | Significant decrease vs. control | [1] |

| Serum iNOS | S-amlodipine (2.5mg/kg/day) | Atherosclerotic Rabbits | Significant decrease vs. control |[1] |

Key Experimental Protocols

Intracellular Calcium Imaging in VSMCs

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to stimuli and pharmacological agents like this compound.

Methodology:

-

Cell Culture: Plate primary or cultured VSMCs onto glass coverslips and grow to desired confluency.

-

Dye Loading: Incubate cells with 2-5 µM of the ratiometric calcium indicator Fura-2 AM in a physiological salt solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), a dichroic mirror, an emission filter (~510 nm), and a sensitive camera.

-

Data Acquisition: Perfuse the cells with buffer. Acquire baseline fluorescence by alternately exciting the cells at 340 nm (binds Ca²⁺) and 380 nm (Ca²⁺-free) and capturing the emission at 510 nm.

-

Pharmacological Intervention: Introduce this compound at desired concentrations into the perfusion buffer and allow it to equilibrate. Then, introduce a contractile agonist (e.g., phenylephrine, angiotensin II) and record the subsequent changes in fluorescence intensity at both excitation wavelengths.

-

Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated over time. This ratio is directly proportional to the [Ca²⁺]i and minimizes artifacts from uneven dye loading or photobleaching. The change in the ratio from baseline indicates the cellular response.

Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-eNOS)

Objective: To quantify the phosphorylation status of specific signaling proteins in VSMCs or endothelial cells following treatment with this compound.

Methodology:

-

Cell Treatment: Culture cells to near confluency in multi-well plates. Serum-starve the cells for 12-24 hours to reduce baseline kinase activity.

-

Pre-incubation: Treat cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulation: Add a stimulating agent (e.g., bFGF for ERK activation, VEGF for eNOS activation) for a short period (e.g., 5-30 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-ERK1/2). The ratio of the phosphorylated to total protein signal is then calculated.

Vascular Contractility Assay (Isometric Organ Bath)

Objective: To measure the direct effect of this compound on the contractile function of isolated blood vessel segments.

Methodology:

-

Tissue Dissection: Humanely euthanize an animal (e.g., rat, rabbit) and carefully dissect a blood vessel, such as the thoracic aorta or mesenteric artery. Place the vessel in cold, oxygenated physiological salt solution (PSS, e.g., Krebs-Henseleit buffer).

-

Ring Preparation: Clean the vessel of adhering fat and connective tissue and cut it into small rings (2-4 mm in length).

-

Mounting: Suspend the arterial rings in organ baths filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta), washing out the PSS every 15-20 minutes.

-

Viability Check: Test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). If testing endothelial function, pre-contract with an agonist like phenylephrine and then assess relaxation in response to acetylcholine.

-

Cumulative Concentration-Response Curve: After washing and re-equilibration, pre-incubate the rings with this compound or vehicle for 20-30 minutes. Then, induce a submaximal contraction with an agonist (e.g., phenylephrine). Once the contraction plateaus, cumulatively add increasing concentrations of a vasodilator or, alternatively, generate a concentration-response curve to a contractile agonist in the presence of different fixed concentrations of this compound to determine its inhibitory potency (pA₂ value).

-

Data Analysis: Record the changes in isometric tension. Express relaxation as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curves to calculate IC₅₀ or EC₅₀ values.

Conclusion

This compound's therapeutic efficacy in managing hypertension is rooted in a multifaceted modulation of VSMC biology. Its primary, potent blockade of L-type Ca²⁺ channels serves as the principal mechanism for vasodilation by directly inhibiting the core contractile pathway. However, evidence strongly suggests that its beneficial vascular effects are augmented by influences on secondary pathways, including the enhancement of NO bioavailability and the inhibition of pro-proliferative MAPK/ERK signaling. These pleiotropic actions underscore its role not just as a channel blocker, but as a broader modulator of VSMC phenotype and function. A deeper understanding of these intricate cellular mechanisms will continue to inform the development of next-generation cardiovascular therapeutics and optimize the clinical application of this important drug.

References

- 1. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

Levamlodipine's Impact on Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of levamlodipine's action: its effect on intracellular calcium concentration. This compound, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. Its therapeutic efficacy in the management of hypertension and angina pectoris stems directly from its ability to modulate calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[1][2] This guide provides a detailed overview of the quantitative data, experimental protocols, and signaling pathways that underpin this compound's pharmacological activity.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

This compound exerts its effects by binding to and blocking L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into vascular smooth muscle cells.[1][3] This influx is the primary trigger for the cascade of events leading to muscle contraction. By inhibiting these channels, this compound directly reduces the intracellular concentration of free calcium ([Ca²⁺]i), preventing the activation of calcium-dependent signaling pathways that mediate vasoconstriction.[3]

Signaling Pathway of this compound Action

The binding of this compound to the L-type calcium channel initiates a signaling cascade that results in smooth muscle relaxation. The process can be visualized as follows:

Caption: Signaling pathway of this compound leading to vasodilation.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from a key study investigating the concentration-dependent effects of this compound ((S)-Amlodipine) on L-type calcium channel currents and cytosolic calcium concentrations in rat aortic smooth muscle cells.

Table 1: Effect of this compound on L-type Calcium Channel Current (ICa-L) [3]

| This compound Concentration (µmol/L) | Percentage Blockade of ICa-L (Mean ± SD) |

| 0.1 | 1.5 ± 0.2% |

| 0.5 | 25.4 ± 5.3% |

| 1 | 65.2 ± 7.3% |

| 5 | 78.4 ± 8.1% |

| 10 | 94.2 ± 5.0% |

Table 2: Effect of this compound on Cytosolic Calcium Concentration ([Ca²⁺]i) [3]

| This compound Concentration (µmol/L) | Percentage Reduction of Cytosolic [Ca²⁺] (Mean ± SD) |

| 0.1 | 10.3 ± 1.2% |

| 0.5 | 35.2 ± 3.5% |

| 1 | 60.1 ± 5.0% |

| 5 | 78.9 ± 6.1% |

| 10 | 91.2 ± 7.6% |

These data clearly demonstrate a dose-dependent inhibitory effect of this compound on both the electrical current through L-type calcium channels and the resulting intracellular calcium levels. Notably, the R-enantiomer of amlodipine showed no significant effect on either parameter, highlighting the stereoselectivity of the S-enantiomer's action.[3] One study has reported an IC50 of 0.15 nM for this compound on L-type calcium channels.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to quantify the effects of this compound on intracellular calcium concentration.

Measurement of Cytosolic Calcium Concentration using Fura-2/AM Fluorescence Spectroscopy

This protocol describes the measurement of intracellular calcium concentration in vascular smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

Caption: Workflow for Fura-2/AM based intracellular calcium measurement.

Materials:

-

Vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

This compound stock solution

-

Fluorescence spectrophotometer or plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Culture: Culture vascular smooth muscle cells to 70-80% confluency in appropriate culture medium.

-

Cell Preparation: Harvest the cells and resuspend them in HBSS.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the cell suspension with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark. This allows the Fura-2 AM to cross the cell membrane.

-

-

Washing: Centrifuge the cells and wash them twice with fresh HBSS to remove extracellular Fura-2 AM.

-

De-esterification: Resuspend the cells in HBSS and incubate for an additional 30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Fluorescence Measurement:

-

Transfer the cell suspension to a quartz cuvette or a microplate.

-

Place the sample in the fluorescence spectrophotometer.

-

Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while measuring the emission at 510 nm.

-

Add varying concentrations of this compound to the cell suspension.

-

Continuously record the fluorescence intensities at both excitation wavelengths to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Calibrate the signal using ionomycin (to determine maximum fluorescence) and a calcium chelator like EGTA (to determine minimum fluorescence) to convert the fluorescence ratio to absolute calcium concentrations if required.

-

Plot the percentage reduction in the fluorescence ratio or calculated [Ca²⁺]i against the this compound concentration to generate a dose-response curve.

-

Note on Dye Selection: While Fura-2 is a common choice, some studies suggest that amlodipine's autofluorescence can interfere with Fura-2 measurements.[5] Alternative dyes with longer excitation wavelengths, such as Fluo-4 or Rhod-2, may be considered to avoid this potential artifact.[5]

Electrophysiological Measurement of L-type Calcium Channel Current using Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to directly measure the ion current flowing through L-type calcium channels in single vascular smooth muscle cells.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp recording of L-type calcium currents.

Materials:

-

Isolated single vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Internal (pipette) solution (Cs⁺-based to block K⁺ currents)

-

External (bath) solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

-

This compound stock solution

Procedure:

-

Cell Isolation: Isolate single vascular smooth muscle cells from tissue (e.g., rat aorta) using enzymatic digestion.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to isolate calcium currents.

-

Seal Formation: Under microscopic observation, carefully bring the micropipette into contact with the surface of a single cell. Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Recording:

-

Clamp the cell membrane potential at a holding potential where most L-type calcium channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to activate the L-type calcium channels.

-

Record the resulting inward calcium currents (ICa-L).

-

-

Drug Application: Perfuse the external solution with varying concentrations of this compound.

-

Post-Drug Recording: After a stable effect of the drug is achieved, repeat the voltage-clamp protocol to record the calcium currents in the presence of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the calcium current at each voltage step before and after drug application.

-

Calculate the percentage inhibition of the peak current at each drug concentration.

-

Construct current-voltage (I-V) relationship plots to analyze the voltage-dependence of the block.

-

Determine the IC₅₀ value for this compound's block of L-type calcium channels.

-

Conclusion

This compound's primary mechanism of action is the stereoselective blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This leads to a direct and dose-dependent reduction in intracellular calcium concentration, resulting in vasodilation and a lowering of blood pressure. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the fundamental pharmacology of this important therapeutic agent. Further research utilizing these and other advanced techniques will continue to elucidate the nuanced effects of this compound on calcium signaling and its broader implications in cardiovascular medicine.

References

- 1. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium ch...: Ingenta Connect [ingentaconnect.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium channel current of rat ventricular myocytes and cytosolic calcium of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | (S)-氨氯地平 | (S)-Amlodipine | Calcium Channel Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]